molecular formula C9H8BrN B1374701 1H-Indole, 2-bromo-5-methyl- CAS No. 1388030-98-5

1H-Indole, 2-bromo-5-methyl-

Cat. No.: B1374701
CAS No.: 1388030-98-5
M. Wt: 210.07 g/mol
InChI Key: YPHPMNWBPFOBAP-UHFFFAOYSA-N
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Description

1H-Indole, 2-bromo-5-methyl- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1H-Indole, 2-bromo-5-methyl- typically involves the bromination of 5-methylindole. One common method is the reaction of 5-methylindole with bromine in the presence of a suitable solvent such as acetic acid . The reaction conditions often require careful control of temperature and the addition rate of bromine to ensure selective bromination at the 2-position.

Industrial production methods for indole derivatives, including 1H-Indole, 2-bromo-5-methyl-, often involve multi-step synthetic routes. These methods may include the use of catalysts and optimized reaction conditions to achieve high yields and purity .

Mechanism of Action

The mechanism of action of 1H-Indole, 2-bromo-5-methyl- involves its interaction with specific molecular targets. Indole derivatives are known to bind to various receptors and enzymes, influencing biological pathways . The exact mechanism depends on the specific derivative and its target. For example, some indole derivatives act as inhibitors of enzymes involved in cancer cell proliferation .

Properties

IUPAC Name

2-bromo-5-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-6-2-3-8-7(4-6)5-9(10)11-8/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHPMNWBPFOBAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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